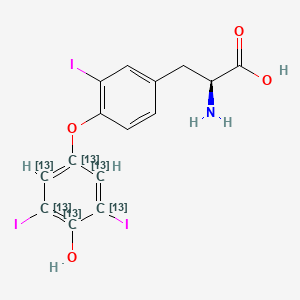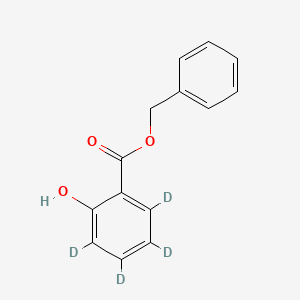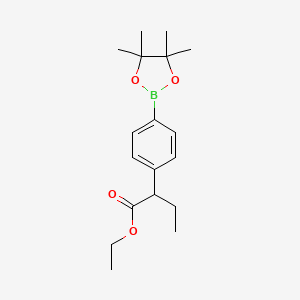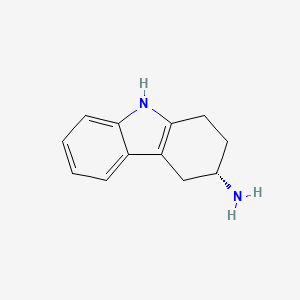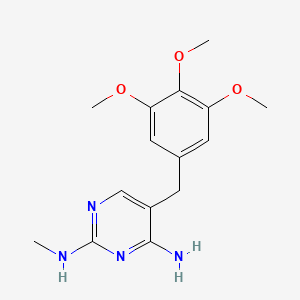
5,6,7,8-Tetrahydropteroic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6,7,8-Tetrahydropteroic Acid: is a pteroic acid derivative that arises from the formal hydrogenation of the 5,6- and 7,8-double bonds of pteroic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-Tetrahydropteroic Acid typically involves the hydrogenation of pteroic acid. One common method includes the use of hydrogen gas in the presence of a palladium catalyst under mild conditions . Another approach involves the reduction of pteroic acid derivatives using sodium borohydride in an aqueous solution .
Industrial Production Methods: Industrial production of this compound often employs large-scale hydrogenation reactors where pteroic acid is subjected to hydrogen gas in the presence of a suitable catalyst. The reaction conditions are optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 5,6,7,8-Tetrahydropteroic Acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pteroic acid.
Reduction: Further reduction can lead to the formation of tetrahydropterin derivatives.
Substitution: It can participate in nucleophilic substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.
Major Products:
Oxidation: Pteroic acid.
Reduction: Tetrahydropterin derivatives.
Substitution: Various substituted pteroic acid derivatives.
Scientific Research Applications
Chemistry: 5,6,7,8-Tetrahydropteroic Acid is used as a precursor in the synthesis of various pteridine derivatives, which are important in the study of enzyme mechanisms and as potential therapeutic agents .
Biology: In biological research, this compound is studied for its role in folate metabolism and its potential as a growth factor in certain microorganisms .
Medicine: It has been investigated for its potential use in the treatment of folate deficiency and related disorders. Its derivatives are also explored for their anti-cancer and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the production of dyes and pigments due to its ability to form stable complexes with metals .
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydropteroic Acid involves its role as a cofactor in various enzymatic reactions. It acts by donating or accepting one-carbon units in metabolic pathways, particularly in the synthesis of nucleotides and amino acids . The compound targets enzymes such as thymidylate synthase and nitric oxide synthase, influencing their activity and thereby affecting cellular processes .
Comparison with Similar Compounds
Pteroic Acid: The parent compound from which 5,6,7,8-Tetrahydropteroic Acid is derived.
Tetrahydrofolic Acid: Another hydrogenated derivative of pteroic acid with similar biochemical roles.
Methyltetrahydrofolic Acid: A methylated form of tetrahydrofolic acid involved in homocysteine metabolism.
Uniqueness: this compound is unique due to its specific hydrogenation pattern, which imparts distinct chemical and biological properties. Unlike its parent compound, it is more stable and can participate in a wider range of biochemical reactions .
Properties
CAS No. |
4299-32-5 |
|---|---|
Molecular Formula |
C14H16N6O3 |
Molecular Weight |
316.321 |
IUPAC Name |
4-[(2-amino-4-oxo-5,6,7,8-tetrahydro-1H-pteridin-6-yl)methylamino]benzoic acid |
InChI |
InChI=1S/C14H16N6O3/c15-14-19-11-10(12(21)20-14)18-9(6-17-11)5-16-8-3-1-7(2-4-8)13(22)23/h1-4,9,16,18H,5-6H2,(H,22,23)(H4,15,17,19,20,21) |
InChI Key |
OXIZGFYJYJOABB-UHFFFAOYSA-N |
SMILES |
C1C(NC2=C(N1)NC(=NC2=O)N)CNC3=CC=C(C=C3)C(=O)O |
Synonyms |
Tetrahydropteroic Acid; p-[[(2-Amino-5,6,7,8-tetrahydro-4-hydroxy-6-pteridinyl)methyl]amino]benzoic Acid; 4-[[(2-Amino-1,4,5,6,7,8-hexahydro-4-oxo-6-pteridinyl)methyl]amino]benzoic Acid; 4-[[(2-Amino-3,4,5,6,7,8-hexahydro-4-oxo-6-pteridinyl)methyl]am |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


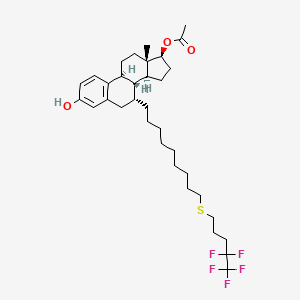
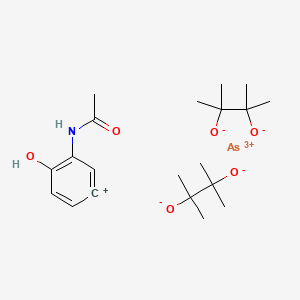
![(2S)-2-[(1S)-2-[(2-methylpropan-2-yl)oxy]-2-oxo-1-(phenylmethoxycarbonylamino)ethyl]pent-4-enoic acid](/img/structure/B569958.png)
